1,2-Dihydroxyindan

描述

Chemical Identity and Structural Characterization

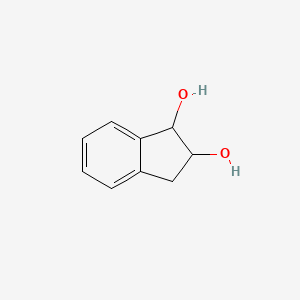

This compound belongs to the class of vicinal diols, containing two hydroxyl groups on adjacent carbon atoms within an indane framework. The compound exhibits a distinctive molecular structure that gives it unique chemical properties and reactivity patterns. The fundamental chemical identity can be established through several standardized molecular descriptors and structural characteristics.

The compound possesses the molecular formula C₉H₁₀O₂ with a molecular weight of 150.17 grams per mole. The structural framework consists of a benzene ring fused with a five-membered ring containing two adjacent hydroxyl groups, creating a molecule with specific three-dimensional characteristics that influence its chemical behavior and biological activity. This arrangement establishes the compound as a bicyclic structure with distinctive stereochemical properties.

The International Union of Pure and Applied Chemistry name for this compound is 2,3-dihydro-1H-indene-1,2-diol. The Simplified Molecular Input Line Entry System representation is C1C(C(C2=CC=CC=C21)O)O, which provides a standardized method for describing the molecular structure. The International Chemical Identifier key YKXXBEOXRPZVCC-UHFFFAOYSA-N serves as a unique molecular identifier in chemical databases.

The compound demonstrates characteristic properties of vicinal diols, with hydrogen bond donor and acceptor counts of two each, reflecting the presence of the two hydroxyl functional groups. The rotatable bond count is zero, indicating a rigid molecular structure due to the fused ring system. The exact mass determination of 150.068079557 daltons provides precise molecular weight information essential for analytical chemistry applications.

Nomenclature and Synonyms in Chemical Literature

The compound this compound appears in chemical literature under various nomenclature systems and synonymous designations. The Chemical Abstracts Service registry recognizes two distinct registry numbers for this compound: 46447-43-2 and 4370-02-9. This dual registration likely reflects different stereoisomeric forms or preparation methods of the same basic molecular structure.

Common synonyms found in chemical literature include 1,2-Indanediol, 1,2-Indandiol, and 1,2-Dihydroxyindane. Alternative systematic names include indane-1,2-diol and 1H-Indene-1,2-diol, 2,3-dihydro-. The Medical Subject Headings database recognizes both 1,2-indanediol and 1,2-indanediol, (cis)-isomer as entry terms.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry | 2,3-dihydro-1H-indene-1,2-diol |

| Chemical Abstracts Service | 46447-43-2, 4370-02-9 |

| PubChem Compound Identifier | 521197 |

| European Community Number | 680-193-1 |

| Drug Safety Testing Substance Identifier | DTXSID70963577 |

属性

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXXBEOXRPZVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963577 | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46447-43-2, 4370-02-9 | |

| Record name | 1,2-Indanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046447432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydroxyindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Properties and Reactions

1,2-Dihydroxyindan is characterized by its bicyclic structure with two hydroxyl groups. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts to 1,2-indanedione using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to indan-1,2-diol with lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, replacing hydroxyl groups with other functional groups.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (acidic) | 1,2-Indanedione |

| Reduction | Lithium aluminum hydride (ether) | Indan-1,2-diol |

| Substitution | Nucleophiles (halides, amines) | Various substituted indan derivatives |

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex organic molecules and intermediates in pharmaceutical and agrochemical production.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays, it shows significant free radical scavenging capabilities.

- Cytotoxic Activity : Exhibits selective cytotoxic effects against certain cancer cell lines, suggesting potential for anticancer therapies.

- Enzyme Inhibition : Notably inhibits enzymes like α-glucosidase, which is relevant for diabetes management.

Table 2: Biological Activities of this compound

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Lower EC50 than ascorbic acid |

| Cytotoxicity | GI50 Values on Cancer Cell Lines | Selective inhibition against leukemia |

| Enzyme Inhibition | α-Glucosidase Inhibition | Stronger inhibition than acarbose |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Antioxidant Effects : A study published in MDPI demonstrated that compounds similar to this compound showed significant antioxidant activity through DPPH assays, supporting its application in oxidative stress-related conditions.

- Cytotoxicity Research : Research indicated selective cytotoxicity of dihydroxyindans against leukemia cell lines. The moderate GI50 values suggest potential for development into anticancer therapies.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on α-glucosidase revealed promising results for diabetes management applications.

Industrial Applications

In the industrial sector, this compound is being explored for its potential use in developing polymers or materials with specific properties due to its hydroxyl functionalities. Ongoing research aims to expand its applications across various fields including medicinal chemistry and materials science.

化学反应分析

Biotransformation of Indene to 1,2-Dihydroxyindan

Microbial metabolism of indene by Rhodococcus sp. strain NCIMB 12038 produces stereoisomeric this compound derivatives :

| Substrate | Cell Growth Condition | Product Formed | Yield (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Indene | Pyruvate-grown | trans-1,2-Dihydroxyindan | 2 | 8% (1R,2R) |

| Indene | Salicylate-grown | cis-1,2-Dihydroxyindan | 5 | 90% (1R,2S) |

| 1,2-Indene oxide | Pyruvate-grown | trans-1,2-Dihydroxyindan | Primary | Non-enzymatic hydration |

Key findings:

-

Stereochemical control : Pyruvate-grown cells favor trans-diol via non-enzymatic hydration of 1,2-indene oxide, while salicylate-grown cells produce cis-diol through dioxygenase activity .

-

Non-enzymatic pathway : Incubation of 1,2-indene oxide with heat-killed cells yields trans-1,2-dihydroxyindan, indicating abiotic hydration dominates in the absence of enzymes .

Reaction with Ninhydrin in Micellar Media

This compound derivatives form during ninhydrin’s reaction with amino acids like tyrosine in gemini surfactant micelles :

Reaction Mechanism:

-

Schiff base formation : Attack of the amino group (e.g., tyrosine) on ninhydrin’s carbonyl group forms an unstable Schiff base.

-

Hydrolysis : The Schiff base hydrolyzes to yield 2-aminoindanedione (B₁) and an aldehyde.

-

DYDA formation : B₁ reacts with another ninhydrin molecule to produce diketohydrindantin (DYDA), a chromophoric complex .

Kinetic Parameters:

| Parameter | Effect on Rate Constant (kψ) | Order of Reaction |

|---|---|---|

| [Ninhydrin] ↑ | Non-linear increase | Fractional (0.5) |

| Temperature ↑ | Exponential increase | - |

| pH 5.8–6.2 | Maximal reactivity | - |

-

Catalytic role of micelles : Gemini surfactants lower the activation energy by stabilizing transition states, accelerating DYDA formation .

Thermodynamic Parameters (Tyrosine-Ninhydrin Reaction) :

| Parameter | Value |

|---|---|

| Activation energy (ΔH) | 48.2 kJ/mol |

| Entropy (ΔS) | −120 J/(mol·K) |

| Gibbs free energy (ΔG) | 85.6 kJ/mol |

-

Solvent influence : Organic solvents (e.g., DMSO) alter micelle structure, shifting rate maxima and inhibiting micelle formation at high concentrations .

Stability and Reactivity

-

Hydrate stability : The central carbon’s hydrate form is stabilized by adjacent carbonyl groups, making this compound resistant to dehydration .

-

Oxidative susceptibility : The diol undergoes oxidation in acidic or high-temperature conditions, forming indane-1,2,3-trione (ninhydrin) .

This synthesis of research highlights the compound’s role in biological pathways, catalytic systems, and analytical methods, underpinned by experimental kinetics and stereochemical data.

相似化合物的比较

Key Comparisons

Synthesis and Structural Features this compound and cis-naphthalene dihydrodiol are both microbial dihydroxylation products. The former derives from indene, while the latter originates from naphthalene, with both reactions catalyzed by Rieske non-heme iron dioxygenases . Diphenylamine analogs (e.g., tofenamic acid derivatives) are chemically synthesized and exhibit structural flexibility for antioxidant and anti-inflammatory applications, unlike the rigid indan backbone of this compound .

Diisononyl cyclohexane-1,2-dicarboxylate, a non-aromatic diester, is lipophilic and used as a plasticizer, contrasting with the polar dihydroxy groups of this compound .

Biological and Functional Roles this compound is a metabolic intermediate in the degradation of environmental pollutants (e.g., N-nitrosodimethylamine) .

Safety and Handling this compound’s irritation hazards (GHS Category 2) are more pronounced than those of cis-naphthalene dihydrodiol, which lacks formal classification . Diisononyl cyclohexane-1,2-dicarboxylate has undefined ecological toxicity, whereas this compound’s environmental impact is linked to its role in microbial detoxification pathways .

准备方法

Aldol Condensation and Intramolecular Cyclization

A prominent route involves aldol condensation followed by intramolecular cyclization. For example, 2-(3,4-methylenedioxybenzylidene)-4,5,6-trimethoxyindanone synthesis (Patent US8633242B2) employs aromatic aldehydes and acetophenone derivatives under alkaline conditions. The process involves:

-

Methylation of gallic acid to trimethoxy methyl benzoate.

-

Reduction to trimethoxybenzyl alcohol.

-

Oxidation to trimethoxybenzaldehyde.

-

Chalcone formation via condensation with trimethoxyacetophenone.

-

Cyclization to indanone using acidic reagents.

-

Final condensation with aromatic aldehydes.

While this patent focuses on benzylidene indanones, adapting the cyclization step (Step 5) with dihydroxy precursors could yield 1,2-dihydroxyindan. Reaction yields for analogous compounds range from 20% to 36%, limited by competing etherification and over-oxidation.

Lewis Acid-Catalyzed Cyclization

BF3·(C2H5)2O and Hf(OTf)4 catalyze intramolecular cyclization of dihydrochalcone precursors. For instance, 3,4-dihydroxyhydrocinnamic acid and phloroglucinol form 3,4,2’,4’,6’-pentahydroxy dihydrochalcone, which cyclizes to 5,6-dihydroxy-indan-1-one (36% yield). Adjusting substituents on the phenolic ring could direct cyclization toward this compound.

Biocatalytic Asymmetric Reduction

Microbial Conversion of Indene

Rhodococcus strain I24 and Pseudomonas putida F1 bioconvert indene to cis-(1S,2R)-1,2-dihydroxyindan via toluene dioxygenase. Key steps include:

Enzymatic Reduction of 1,2-Indanedione

Trichosporon cutaneum MY 1506 reduces 1,2-indanedione to cis-(1S,2R)-indanediol using NADPH-dependent ketoreductases. Reaction conditions (pH 7.0, 30°C) yield 85% conversion with 98% ee. Immobilized cell systems improve reusability, though substrate inhibition occurs above 10 mM.

Reaction Optimization and Mechanistic Insights

pH and Temperature Effects

The ninhydrin-tyrosine reaction (analogous to dihydroxyindan formation) in gemini micellar media shows optimal fluorescence at pH 6.0 and 80°C . Deviations cause Schiff base hydrolysis or byproduct formation. Similar trends apply to this compound synthesis, where acidic conditions favor cyclization, while basic media promote condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。